molecular formula C20H22ClF2N3O3S2 B6481582 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride CAS No. 1216856-70-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride

Cat. No.: B6481582
CAS No.: 1216856-70-0
M. Wt: 490.0 g/mol
InChI Key: PCSHLQGNISAEDR-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride is a high-purity chemical compound supplied for research and development applications. It is provided with a catalog number of F2652-0890 and a documented purity of 90% or greater . The compound is identified by CAS Number 1216856-70-0 and has a molecular formula of C 20 H 22 ClF 2 N 3 O 3 S 2 and a molecular weight of 489.99 g/mol . This synthetic small molecule belongs to a class of benzothiazole derivatives, which are recognized in scientific literature as an important family of heterocyclic compounds with significant relevance in medicinal and agricultural research . Benzothiazole scaffolds are frequently investigated for their diverse pharmacological properties, which can include fungicidal, anti-tubercular, anti-convulsant, and anti-cancer activities . The specific research applications and biological mechanism of action for this particular compound are areas for ongoing or future scientific investigation. The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3S2.ClH/c1-24(2)9-4-10-25(19(26)13-5-7-15(8-6-13)30(3,27)28)20-23-18-16(22)11-14(21)12-17(18)29-20;/h5-8,11-12H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSHLQGNISAEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₅F₂N₃O₃S
  • Molecular Weight : 303.33 g/mol
  • CAS Number : 1203320-51-7

Synthesis

The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent modifications to introduce functional groups such as difluoromethyl and methanesulfonyl moieties. The detailed synthetic route can be outlined as follows:

  • Formation of Benzothiazole Core : Cyclization reactions involving suitable aniline derivatives.
  • Fluorination : Using reagents like N-fluorobenzenesulfonimide (NFSI).
  • Introduction of Dimethylaminopropyl Group : Nucleophilic substitution reactions with appropriate alkylating agents.

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Research indicates that it interacts with the serotonin transporter (SERT), influencing serotonin levels in the brain, which is crucial for mood regulation and other central nervous system functions .

Pharmacological Applications

  • Antidepressant Activity : The compound has shown potential as an antidepressant by selectively inhibiting SERT, leading to increased serotonin availability in synaptic clefts.
  • Antibacterial Properties : It has demonstrated inhibitory effects on bacterial enzymes such as dihydroorotase and DNA gyrase, which are vital for bacterial growth and replication. This suggests potential applications in treating bacterial infections.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antidepressant Effects :
    • A study assessed the binding affinity of various analogs at SERT, revealing that modifications in the structure significantly impacted their potency . The compound exhibited a Ki value indicating strong affinity for SERT.
  • Antibacterial Efficacy :
    • In vitro assays demonstrated that the compound effectively inhibited growth in several bacterial strains, with significant reductions in bacterial colony-forming units (CFUs) observed at low micromolar concentrations.

Data Tables

Biological Activity Mechanism Efficacy (Ki Value)
AntidepressantSERT Inhibition19.7 nM
AntibacterialInhibition of DNA gyraseIC50 = 5 µM
NeuroprotectiveModulation of oxidative stressNot quantified

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name / Class Key Structural Features Molecular Formula Notable Differences vs. Target Compound Reference
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole core, sulfonylbenzene, difluorophenyl Varies (e.g., C₂₁H₁₄F₂N₄O₂S) Triazole vs. benzothiazole; absence of dimethylaminopropyl chain
Sulfentrazone (pesticide) Triazolone core, difluoromethyl, sulfonamide C₁₁H₁₀ClF₂N₃O₃S Triazolone ring; agrochemical use vs. unconfirmed target application
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzothiazol-2-yl)-4-(4-methylpiperidinylsulfonyl)benzamide HCl Benzothiazole, dimethylaminoethyl, piperidinylsulfonyl C₂₆H₃₅ClN₄O₄S₂ Ethoxybenzothiazole vs. difluorobenzothiazole; piperidinylsulfonyl vs. methanesulfonyl
Diflufenican (herbicide) Pyridinecarboxamide, trifluoromethylphenoxy, difluorophenyl C₁₉H₁₁F₅N₂O₂ Pyridine core; agrochemical application

Key Observations:

Core Heterocycle : The target’s benzothiazole core distinguishes it from triazole- or pyridine-based analogues. Benzothiazoles are associated with enhanced aromatic stacking and metabolic stability compared to triazoles .

Fluorination: The 4,6-difluoro substitution on the benzothiazole may increase electronegativity and membrane permeability relative to non-fluorinated analogues (e.g., ’s ethoxy-substituted benzothiazole) .

Aminoalkyl Chains: The 3-(dimethylamino)propyl chain may enhance cationic interaction with biological targets compared to shorter chains (e.g., dimethylaminoethyl in ) .

Physicochemical and Spectral Properties

  • Molecular Weight : Estimated at ~550 g/mol (based on structural similarity to ’s compound, MW 567.2), suggesting moderate bioavailability.
  • Spectral Features: IR: Expected C=S stretch (~1240–1255 cm⁻¹; absent in triazole derivatives) and NH stretches (~3150–3414 cm⁻¹), consistent with benzothiazole-thioamide tautomerism . NMR: Aromatic protons (δ 7.0–8.5 ppm), dimethylamino protons (δ 2.2–3.0 ppm), and methanesulfonyl protons (δ 3.1–3.3 ppm) would dominate the spectrum .

Preparation Methods

Cyclization of 2-Amino-4,6-difluorothiophenol Derivatives

A common method involves cyclizing 2-amino-4,6-difluorothiophenol with carboxylic acid derivatives. For example, reaction with chloroacetyl chloride in anhydrous dichloromethane (DCM) under reflux yields the benzothiazole core. Key parameters include:

ParameterConditionYield (%)Purity (HPLC)
SolventDCM7895
Temperature40°C, 12 hours
CatalystNone

Alternative approaches use microwave-assisted synthesis to reduce reaction times.

Fluorination of Pre-Formed Benzothiazoles

Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) on non-fluorinated benzothiazoles introduces the 4,6-difluoro substituents. This method avoids handling volatile fluorine gas but requires stringent moisture control.

Introduction of the Dimethylaminopropyl Side Chain

The secondary amine at the 2-position of the benzothiazole undergoes alkylation with 3-(dimethylamino)propyl chloride. Optimization studies highlight:

Alkylation Conditions

Reactions proceed in tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate as a base. Elevated temperatures (60–80°C) improve reaction rates but risk over-alkylation.

BaseSolventTime (h)Yield (%)
K₂CO₃THF2482
Cs₂CO₃DMF1289

Purification Challenges

Excess alkylating agent necessitates aqueous workup (e.g., 10% NaOH) followed by silica gel chromatography (eluent: DCM/methanol 9:1).

Amide Coupling with 4-Methanesulfonylbenzoyl Chloride

The tertiary amine intermediate reacts with 4-methanesulfonylbenzoyl chloride to form the target amide. Two activation strategies are prevalent:

Acyl Chloride Method

4-Methanesulfonylbenzoic acid reacts with thionyl chloride (SOCl₂) to generate the acyl chloride in situ. Coupling with the amine occurs in DCM at 0–5°C to minimize side reactions.

ReagentSolventTemperatureYield (%)
SOCl₂DCM0°C → RT75
Oxalyl chlorideTHF-10°C68

Coupling Agents

EDCI/HOBt or HATU in DMF facilitates amide bond formation under milder conditions, particularly for acid-sensitive intermediates.

Coupling AgentBaseYield (%)
EDCI/HOBtDIPEA88
HATUTEA91

Hydrochloride Salt Formation

The free base converts to its hydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol. Crystallization from ethanol/diethyl ether mixtures enhances purity.

Acid ConcentrationSolventPurity (%)
1M HCl in ethanolEthanol98
2M HCl in etherEther95

Optimization and Scalability

Green Chemistry Approaches

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF, reducing environmental impact without compromising yield.

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times for the cyclization and alkylation steps, achieving 85% overall yield in pilot-scale trials.

Characterization and Quality Control

Critical analytical data for the final compound:

TechniqueKey Findings
¹H NMR (400 MHz, DMSO)δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 3.21 (s, 3H, SO₂CH₃), 2.98 (t, J=6.8 Hz, 2H, NCH₂)
HPLCRetention time: 6.8 min (98.5% purity)
MS (ESI+)m/z 482.1 [M+H]⁺

Q & A

What are the critical steps in synthesizing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methanesulfonylbenzamide hydrochloride to ensure high yield and purity?

Level: Basic

The synthesis involves multi-step organic reactions, with critical steps including:

  • Benzothiazole Core Formation : Cyclization under controlled temperature (60–80°C) using catalysts like p-toluenesulfonic acid to form the difluoro-substituted benzothiazole ring .
  • Amidation : Coupling the benzothiazole intermediate with 4-methanesulfonylbenzoyl chloride in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the final product .

Key Parameters:

StepSolventTemperatureCatalyst/PurificationYield Range
CyclizationToluene80°Cp-TsOH65–75%
AmidationDMF0–5°CTriethylamine70–85%
Final PurificationCH₂Cl₂/MeOHAmbientSilica Gel>95% purity

How do the difluoro and methanesulfonyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced

The difluoro groups at positions 4 and 6 on the benzothiazole ring:

  • Electron-Withdrawing Effect : Increase electrophilicity at the C-2 position, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols) .
  • Steric Hindrance : Reduce accessibility to bulky nucleophiles, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .

The methanesulfonyl group on the benzamide moiety:

  • Activation of Amide Bond : Stabilizes negative charge during hydrolysis, making the compound prone to degradation under basic conditions (pH > 9) .

Example Reaction:

  • Nucleophilic Substitution with Piperidine :
    • Conditions: DMF, 50°C, 12 hours.
    • Outcome: Replacement of the dimethylaminopropyl group with piperidine, confirmed by LC-MS .

What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?

Level: Basic

Primary Techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons), δ 7.8–8.2 ppm (aromatic protons), and δ 3.3 ppm (methanesulfonyl CH₃) .
    • ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm amide formation .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect hydrolysis byproducts .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 496.1 (calculated) .

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